7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

Description

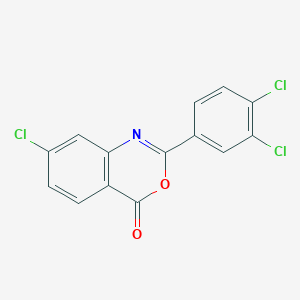

7-Chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one (molecular formula: C₁₄H₆Cl₃NO₂; molecular weight: 326.56 g/mol) is a halogenated benzoxazinone derivative with a fused bicyclic structure (4H-3,1-benzoxazin-4-one core) substituted at the 2-position with a 3,4-dichlorophenyl group and at the 7-position with a chlorine atom . Its synthesis typically involves cyclocondensation of anthranilic acid derivatives with acyl chlorides or via copper-catalyzed C–N bond formation . The compound has been investigated for diverse applications, including herbicidal activity and serine protease inhibition, due to its structural resemblance to bioactive phenoxyalkyl acid herbicides (e.g., 2,4-D) and enzyme-targeting heterocycles .

Properties

IUPAC Name |

7-chloro-2-(3,4-dichlorophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl3NO2/c15-8-2-3-9-12(6-8)18-13(20-14(9)19)7-1-4-10(16)11(17)5-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAFEVBPPBTGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973041 | |

| Record name | 7-Chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5750-87-8 | |

| Record name | 7-Chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and 2-chlorobenzoic acid.

Formation of Intermediate: The starting materials undergo a series of reactions, including acylation and cyclization, to form an intermediate compound.

Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the benzoxazinone core structure.

Final Product:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The chloro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazinones.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is its potential as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7).

Case Study: Anticancer Efficacy

A study synthesized this compound and evaluated its anticancer activity using the MTT assay against MCF-7 cells. The results indicated an IC50 value of approximately 70.74 µg/mL, classifying it as having moderate cytotoxicity. Molecular docking studies suggested that the compound interacts with Methionyl-tRNA synthetase, a target linked to cancer cell proliferation. The docking score was reported at -76.04 kcal/mol, which, while lower than the native ligand, still indicates significant binding affinity .

| Cell Line | IC50 (µg/mL) | Activity Classification |

|---|---|---|

| MCF-7 | 70.74 | Moderate Cytotoxicity |

Other Biological Activities

Beyond its anticancer properties, compounds within the benzoxazine family have been investigated for other biological activities:

- Antimicrobial Activity : Some studies suggest that benzoxazine derivatives exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Research has indicated potential anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases.

- Neuroprotective Effects : Certain analogs have shown promise in neuroprotection studies, indicating potential applications in neurodegenerative disease management.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between anthranilic acid and 3,4-dichlorobenzoyl chloride. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Herbicidal Activity

- Halogen Substituents: The presence of chlorine atoms at both the benzoxazinone core (7-Cl) and the phenyl ring (3,4-Cl₂) is critical for herbicidal potency. For example, this compound mimics 2,4-D by inducing hormone-like growth abnormalities (e.g., chlorophyll breakdown, root elongation disruption) . Removal of halogens (e.g., 2-phenoxymethyl analogues) reduces activity by >90% .

- Phenoxyalkyl vs. Phenyl Groups: 2-Phenoxymethyl derivatives (e.g., 3j) show comparable efficacy to 2,4-D (IC₅₀ ~0.89 μM), while 2-aryl analogues (e.g., 3,4-dichlorophenyl) require precise halogen positioning for optimal activity .

Enzyme Inhibition

- C1r Serine Protease: 7-Chloro-2-[(2-iodophenyl)amino]benzoxazin-4-one (Compound 32) exhibits enhanced potency (IC₅₀ = 0.18 μM) and selectivity (>100-fold over trypsin) due to the electron-withdrawing iodine atom and amino group, which stabilize enzyme interactions .

- Hydrolytic Stability: Amino-substituted derivatives (e.g., Compound 32) demonstrate superior stability compared to non-amino analogues (e.g., 2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one) .

Key Research Findings

Herbicidal Mechanism: The 4H-3,1-benzoxazin-4-one core and 2,4-dichlorophenoxyalkyl group synergize to mimic auxin-like herbicides, targeting the TIR1 receptor in plants .

Pharmaceutical Potential: 2-Amino-substituted derivatives show promise as anti-inflammatory agents by inhibiting complement cascade enzymes (e.g., C1r), relevant to Alzheimer’s disease .

Synthetic Efficiency : One-pot methods using cyanuric chloride/DMF iminium cations enable room-temperature synthesis of diverse analogues with yields >85% .

Biological Activity

7-Chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one (CAS No. 332033-38-2) is a compound belonging to the benzoxazine family, which has gained attention due to its diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and other relevant pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . It features a benzoxazine ring structure that contributes to its biological activities.

Antimicrobial Activity

Research has demonstrated that benzoxazine derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzoxazine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 μg/mL |

| This compound | Escherichia coli | 15 μg/mL |

The compound's efficacy against fungi has also been reported. For example, it showed promising results against pathogenic fungi such as Rhizoctonia solani and Sclerotium rolfsii, with inhibition percentages varying based on concentration .

Anticancer Activity

Benzoxazine derivatives have been investigated for their potential anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression .

Case Study: Anticancer Effects

In a study evaluating the cytotoxic effects of benzoxazine derivatives on human cancer cell lines, it was found that certain derivatives led to a significant reduction in cell viability at concentrations as low as 5 μM. This indicates a potential for further development in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazines have also been explored. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their utility in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Benzoxazine Derivatives

| Compound | Inflammatory Marker | Effect |

|---|---|---|

| This compound | TNF-alpha | Decreased by 30% at 10 μg/mL |

| This compound | IL-6 | Decreased by 25% at 10 μg/mL |

The biological activities of benzoxazines are often attributed to their ability to interact with various biological targets. For instance, they may act as enzyme inhibitors or modulators of receptor activity. The presence of chlorine atoms in the structure enhances their lipophilicity and facilitates cellular uptake .

Q & A

Q. What are the common synthetic routes for 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one?

Methodological Answer: The compound can be synthesized via multiple pathways:

- Cyclodehydration of N-acylanthranilic acids : Using acetic anhydride or silica-bound benzoyl chloride (SBBC) as dehydrating agents. SBBC enables solid-phase synthesis, allowing reagent recovery and reuse .

- N-Benzoylation followed by cyclization : Anthranilic acid derivatives are treated with benzoyl chloride in pyridine, followed by cyclization with acetic anhydride at room temperature .

- Mechanochemical synthesis : Mediated by 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine under solvent-free conditions, yielding substituted benzoxazinones efficiently .

Example Protocol (Solid-Phase Synthesis):

React 2-acylaminobenzoic acid with SBBC in ethanol.

Recover SBBC via filtration for reuse.

Isolate the product via crystallization .

Q. How is the structure of this compound characterized?

Methodological Answer: Key characterization techniques include:

- X-ray crystallography : Determines bond lengths, angles, and crystal packing. For example, related benzoxazinones exhibit planar heterocyclic rings with dihedral angles <10° between substituents .

- Spectroscopy :

- Mass spectrometry : EI-MS or ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Table 1: Representative Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| IR | 1724 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) | |

| ¹H NMR (CDCl₃) | δ 7.8–8.1 ppm (aromatic H) | |

| ¹³C NMR | δ 160 ppm (C=O) |

Advanced Research Questions

Q. What is the reaction mechanism of heteroring opening in benzoxazinones with nucleophiles like hydrazine?

Methodological Answer: The reaction proceeds via nucleophilic attack at the carbonyl group, followed by ring opening and rearrangement. For example:

Hydrazine attack : Hydrazine hydrate reacts with the benzoxazinone’s C=O, forming a hydrazide intermediate.

Ring opening : The oxazinone ring opens, yielding 2-(4H-3,1-benzoxazin-2-yl)tetrachlorobenzoic acid hydrazide.

Rearrangement : Intermediate tautomerizes to stabilize the product, confirmed by IR and microanalytical data .

Mechanistic Insight:

Steric and electronic effects of substituents (e.g., 3,4-dichlorophenyl) influence reaction kinetics. Electron-withdrawing groups enhance electrophilicity at the carbonyl, accelerating nucleophilic attack .

Q. How can computational methods predict the bioactivity of benzoxazinone derivatives?

Methodological Answer:

- Molecular docking : AutoDock 4.0 or similar tools simulate ligand-protein interactions. For example, docking benzoxazinones into bacterial enzyme active sites (e.g., DNA gyrase) predicts binding affinity and antibacterial potential .

- QSAR modeling : Correlate substituent properties (e.g., log P, Hammett σ) with bioactivity data to design optimized derivatives .

Case Study :

Docking studies on 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one (B3) revealed hydrogen bonding with Thr165 and hydrophobic interactions with Val167 in E. coli DNA gyrase, aligning with experimental MIC values .

Q. What strategies enhance the biological activity of benzoxazinone derivatives?

Methodological Answer:

- Substituent modification : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 2 to improve electrophilicity and target binding .

- Hybrid molecules : Conjugate benzoxazinones with chalcones or 1,3,4-oxadiazoles to synergize mechanisms of action. For example, chalcone-benzoxazinone hybrids exhibit enhanced antibacterial activity .

- Bioisosteric replacement : Replace the oxazinone oxygen with sulfur (e.g., benzothiazinones) to modulate pharmacokinetics .

Q. Table 2: Structure-Activity Relationships (SAR)

Q. How are benzoxazinones utilized in agrochemical research?

Methodological Answer:

- Herbicidal activity : Derivatives with phenoxymethyl substituents (e.g., 7-chloro-2-((4-chlorophenoxy)methyl)-4H-3,1-benzoxazin-4-one) inhibit weed growth by disrupting chloroplast function. Activity correlates with substituent lipophilicity (log P) .

- Elicitors of plant defense : Analogues like Imprimatin A (systematic name: 7-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one) induce phytoalexin production in crops .

Experimental Design for Herbicidal Screening:

Synthesize derivatives with varied substituents (e.g., halogens, alkoxy groups).

Test pre-emergence herbicidal activity on Amaranthus retroflexus at 100 ppm.

Corrogate activity with electronic (Hammett σ) and steric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.